1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione
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Overview
Description
1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of the 4-chlorophenyl group in this compound enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound also contains a pyrrolidine ring but lacks the 4-chlorophenyl group, resulting in different biological activities.
Pyrrolidine-2-one: Another derivative of pyrrolidine, which has different pharmacological properties due to the absence of the 4-chlorophenyl group.
The uniqueness of this compound lies in the presence of the 4-chlorophenyl group, which enhances its biological activities and makes it a valuable compound for scientific research .
Properties
CAS No. |
1251352-16-5 |
---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.7 |
Purity |
91 |
Origin of Product |
United States |
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